N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structural features, which include a cyano group and a piperidinyl acetamide moiety. Its chemical formula is , and it has been identified for its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes.
The compound has been synthesized and studied in various research settings, with significant contributions from studies focusing on its biological activity and potential therapeutic applications. Notable sources include academic journals and patent filings that detail its synthesis and biological evaluation.
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide is classified as:
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide typically involves several key steps:
A common synthetic route may include:
In industrial settings, optimization of these synthetic routes is essential to ensure high yield and purity. Techniques such as the use of catalysts and controlled reaction conditions are employed to improve efficiency.
The molecular structure of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide can be represented as follows:
This structure has been confirmed using various spectroscopic techniques including:
The compound's crystal structure has also been analyzed to provide insights into its binding interactions with target proteins .
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide can undergo various chemical reactions including:
The mechanism of action for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide primarily involves its interaction with c-Jun N-terminal kinases (JNKs). This compound acts as a selective inhibitor for JNK2 and JNK3 kinases. It is believed to bind competitively to the ATP-binding site within these kinases . By inhibiting JNK activity, this compound can modulate downstream signaling pathways involved in inflammation and apoptosis.
The physical properties of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide include:
The chemical properties include:
Relevant data from spectroscopic analysis supports these properties .
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide has several scientific applications:
The 4,5,6,7-tetrahydrobenzothiophene (benzothiophene) ring system provides a conformationally constrained, semi-saturated bicyclic framework that combines advantageous properties of aromatic and aliphatic ring systems. This core exhibits:
The bicyclic system enables extensive derivatization at C-2 (amide linkage) and C-3 (cyano group), creating a pharmacophoric "hub" for generating structural diversity. Computational analyses indicate that the electron-rich sulfur atom participates in non-covalent interactions with protein targets, particularly in enzyme active sites containing aromatic residues [1].
Strategic positioning of the cyano (-CN) and methyl (-CH₃) groups significantly modulates the molecular properties and target interactions of these benzothiophene derivatives:
Table 1: Structural Analogs Demonstrating Substituent Effects
Compound | C-3 Substituent | C-6 Substituent | Amide Side Chain | Reported Properties |
---|---|---|---|---|
Target Compound | -CN | -CH₃ | -CH₂N(CH₂)₅ (piperidinyl) | Predicted CNS activity [1] |
N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide | -CN | -C₆H₅ | -CH₂Cl | Intermediate for synthesis [5] |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide | -CN | H | -CH( CH₃)CH₂OC₆H₅ | Bioactivity screening [6] |
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide | -CN | H | -CH₂CN | Fragment-based design [4] |
The 2-(1-piperidinyl)acetamide side chain in the target compound represents a critical pharmacophoric element with multifaceted biological implications:
Molecular docking studies of related compounds show the piperidine nitrogen forming salt bridges with conserved aspartic acid residues in aminergic GPCRs (e.g., D³.³² in dopamine receptors). The methylene spacer (-CH₂-) allows the piperidine ring to adopt multiple low-energy conformations, facilitating induced-fit binding [3] [4].
Table 2: Physicochemical Profile of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide
Property | Value/Prediction | Methodology/Reference |
---|---|---|
Molecular Formula | C₁₇H₂₃N₃OS | Calculated from structure [1] |
Molecular Weight | 309.45 g/mol | Mass spectrometry [1] |
Hydrogen Bond Acceptors | 4 | Computational prediction |
Hydrogen Bond Donors | 1 (amide NH) | Computational prediction |
Calculated logP | ~2.8 ± 0.5 | ChemDraw prediction |
Topological Polar Surface Area | 65.7 Ų | Computational prediction |
pKa (piperidine N) | ~10.5 | Analog-based prediction [4] |
Density | 1.375±0.14 g/cm³ (pred.) | QSPR modeling |
The integration of the piperidine moiety enhances water solubility of the otherwise lipophilic benzothiophene core through salt formation, addressing a key challenge in drug development for this chemotype. Systematic replacement with piperazine (as in exploratory analogs) modifies basicity (pKa ~8.5-9.5 for piperazine nitrogens) and introduces an additional hydrogen bond acceptor, demonstrating the versatility of this structural approach in medicinal chemistry optimization [3] [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7